N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine
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Overview
Description
N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine is an organic compound with the molecular formula C8H13N3OS This compound is characterized by the presence of a pyrimidine ring substituted with a methylsulfonyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The methylsulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine
- N,N-Dimethyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine
- N,N-Dimethyl-1-(2-(methylsulfonyl)phenyl)methanamine
Uniqueness
N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine is unique due to the presence of the methylsulfonyl group on the pyrimidine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents or structural features .
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-methylsulfonylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)6-7-4-5-9-8(10-7)14(3,12)13/h4-5H,6H2,1-3H3 |
InChI Key |
RLGIMORHYSQOSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=NC=C1)S(=O)(=O)C |
Origin of Product |
United States |
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